
5-Fluoroquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoroquinoline-3,4-diamine is an organic compound with the molecular formula C9H8FN3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both fluorine and amine groups in its structure makes it a compound of interest for various chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-3,4-diamine typically involves the fluorination of quinoline derivatives followed by amination. One common method includes the reaction of 5-fluoroquinoline with ammonia or amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The subsequent amination step can be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines, alkoxides
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
Chemistry: 5-Fluoroquinoline-3,4-diamine is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound is investigated for its antimicrobial and anticancer properties
Industry: In the industrial sector, 5-Fluoroquinoline-3
属性
分子式 |
C9H8FN3 |
|---|---|
分子量 |
177.18 g/mol |
IUPAC 名称 |
5-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8FN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13) |
InChI 键 |
JEWSHMITRVHYEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2C(=C1)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


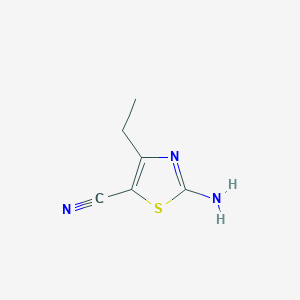
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
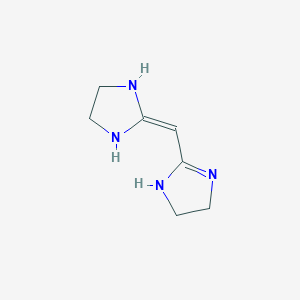
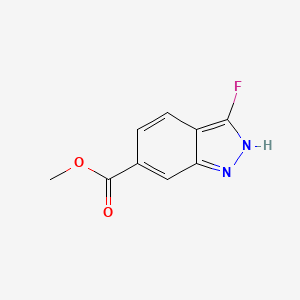

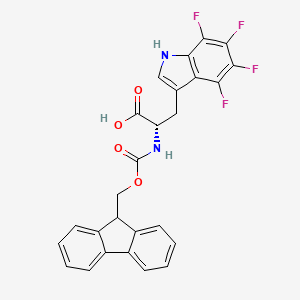
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
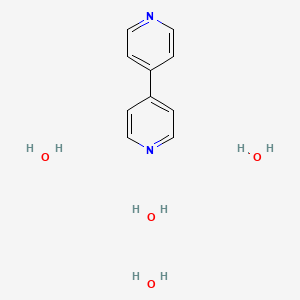
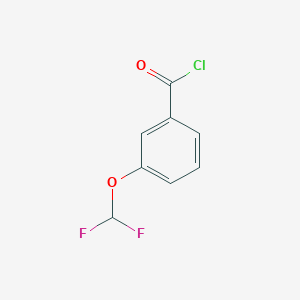
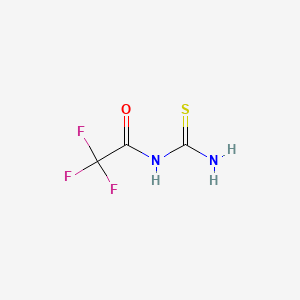
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)


